molecular formula C19H27ClN2O6 B12660681 Dodecyl 4-chloro-3,5-dinitrobenzoate CAS No. 94021-87-1

Dodecyl 4-chloro-3,5-dinitrobenzoate

Cat. No.: B12660681
CAS No.: 94021-87-1
M. Wt: 414.9 g/mol
InChI Key: NKXANKOKHSNAJJ-UHFFFAOYSA-N
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Description

Dodecyl 4-chloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C19H27ClN2O6. It is a derivative of benzoic acid, featuring a dodecyl ester group, a chlorine atom, and two nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 4-chloro-3,5-dinitrobenzoate can be synthesized through the esterification of 4-chloro-3,5-dinitrobenzoic acid with dodecanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyl 4-chloro-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.

    Medicine: Explored for its potential use in drug development, particularly in designing antifungal and antibacterial agents.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dodecyl 4-chloro-3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial effects. The ester group allows for membrane permeability, facilitating the compound’s entry into cells. The chlorine atom may enhance the compound’s lipophilicity, improving its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dinitrobenzoic acid
  • 4-Chloro-3,5-dinitrobenzotrifluoride
  • 2-Bromo-3,5-dinitrobenzoic acid
  • 3,5-Dinitrobenzoic acid
  • 3,5-Dinitrobenzoyl chloride

Uniqueness

Dodecyl 4-chloro-3,5-dinitrobenzoate is unique due to its combination of a long alkyl chain (dodecyl group), a chlorine atom, and two nitro groups. This unique structure imparts specific chemical properties, such as increased lipophilicity and potential antimicrobial activity, distinguishing it from other similar compounds .

Properties

CAS No.

94021-87-1

Molecular Formula

C19H27ClN2O6

Molecular Weight

414.9 g/mol

IUPAC Name

dodecyl 4-chloro-3,5-dinitrobenzoate

InChI

InChI=1S/C19H27ClN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-28-19(23)15-13-16(21(24)25)18(20)17(14-15)22(26)27/h13-14H,2-12H2,1H3

InChI Key

NKXANKOKHSNAJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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